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5-O-(3'-O-Glucosylcaffeoyl)quinic

acid

Cat. No.: B11929754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds found abundantly in

various plants and are well-regarded for their diverse biological activities. As esters of caffeic

acid and quinic acid, their structure plays a pivotal role in their therapeutic potential. This guide

provides a comparative analysis of different CQA esters, focusing on their structure-activity

relationships (SAR) in key biological activities, supported by experimental data and detailed

protocols.

Core Structure and Isomerism
The fundamental structure of a CQA consists of a quinic acid core esterified with one or more

caffeic acid moieties. The number and position of these caffeoyl groups, as well as the

stereochemistry of the quinic acid, give rise to a wide array of isomers, each with potentially

distinct biological activities. The most common are mono-caffeoylquinic acids (e.g., chlorogenic

acid or 5-CQA), di-caffeoylquinic acids (diCQAs), and tri-caffeoylquinic acids (triCQAs).

Comparative Biological Activities
The biological efficacy of CQA esters is intrinsically linked to their chemical structure. The

number and position of the caffeoyl groups are primary determinants of their antioxidant, anti-

inflammatory, neuroprotective, hepatoprotective, antibacterial, and enzyme-inhibitory activities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b11929754?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antioxidant Activity
The antioxidant capacity of CQAs is largely attributed to the catechol group of the caffeic acid

moiety, which can donate hydrogen atoms to scavenge free radicals.

Structure-Activity Relationship:

Number of Caffeoyl Groups: The antioxidant activity generally increases with the number of

caffeoyl groups. DiCQAs and triCQAs often exhibit stronger radical scavenging activity than

monoCQAs.[1]

Position of Caffeoyl Groups: The position of esterification on the quinic acid ring influences

antioxidant potential. For instance, some studies suggest that a caffeoyl group at the C-4

position enhances antiradical activity.

Esterification: While 5-CQA (chlorogenic acid) is a potent antioxidant, some of its ester

derivatives may show altered activity.[2][3] However, in many cases, the free acid form

demonstrates the highest antioxidant capacity.[2][3]

Quantitative Comparison of Antioxidant Activity (DPPH Radical Scavenging):

Compound IC50 (µg/mL) Source

3,5-di-O-caffeoylquinic acid 4.26 [1]

Caffeic Acid > 5-CQA [4][5]

5-O-caffeoylquinic acid

(Chlorogenic Acid)
< Caffeic Acid [4][5]

Anti-Inflammatory Activity
CQAs exert anti-inflammatory effects by modulating key signaling pathways, such as the

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways,

thereby reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship:
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Dicaffeoyl Moieties: DiCQAs, such as 4,5-diCQA, have demonstrated significant anti-

inflammatory effects by suppressing the expression of iNOS, COX-2, and pro-inflammatory

cytokines like TNF-α and IL-6 in a dose-dependent manner.[6]

Inhibition of Signaling Pathways: The anti-inflammatory action of diCQAs is linked to their

ability to inhibit the nuclear translocation of NF-κB and the phosphorylation of MAPKs.[6][7]

Quantitative Comparison of Anti-Inflammatory Activity:

Compound Model Effect Source

4,5-di-O-caffeoylquinic

acid

LPS-stimulated

RAW264.7 cells

Significant inhibition of

NO, PGE2, TNF-α, IL-

1β, IL-6

[6]

4,5-di-O-caffeoylquinic

acid

Carrageenan-induced

rat paw edema

Dose-dependent

suppression of edema
[6]

Dicaffeoylquinic acids

(general)

LPS-treated

RAW264.7

macrophages

Suppression of NO,

PGE2, TNF-α, IL-1β,

IL-6

[7]

Neuroprotective Effects
CQAs have shown promise in protecting neuronal cells from oxidative stress and amyloid-β

(Aβ)-induced toxicity, which are implicated in neurodegenerative diseases like Alzheimer's

disease.

Structure-Activity Relationship:

Number of Caffeoyl Groups: The neuroprotective activity appears to increase with the

number of caffeoyl groups. For example, 3,4,5-tri-O-caffeoylquinic acid strongly inhibits Aβ42

aggregation.[8]

Inhibition of Aβ Aggregation: Certain diCQAs and triCQAs can inhibit the formation of Aβ

oligomers and fibrils, and reduce their cytotoxicity.[8]
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Cellular Protection: 3,5-di-O-caffeoylquinic acid has been shown to protect SH-SY5Y

neuroblastoma cells from hydrogen peroxide-induced cell death.[9]

Quantitative Comparison of Neuroprotective Activity:

Compound Model Effect Source

3,5-di-O-caffeoylquinic

acid

H2O2-induced SH-

SY5Y cell death

Attenuated neuronal

death and caspase-3

activation

[9]

4,5-di-O-caffeoylquinic

acid
Aβ42 aggregation Strong inhibition [8]

3,4,5-tri-O-

caffeoylquinic acid
Aβ42 aggregation Strong inhibition [8]

3,5-di-O-caffeoylquinic

acid

Aβ1–42 treated SH-

SY5Y cells

Neuroprotective

effect, increased ATP

level

[10]

Hepatoprotective Activity
Certain CQA derivatives have demonstrated protective effects against liver injury.

Structure-Activity Relationship:

Dicaffeoyl Moieties: Di- and tri-O-caffeoylquinic acid derivatives have shown significant

hepatoprotective activity against D-galactosamine/TNF-α-induced cell death in primary

cultured mouse hepatocytes.[11] The activity is enhanced by the presence of more caffeoyl

groups.[11]

Experimental Data on Hepatoprotective Activity:
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Compound Model Effect Source

Di- and tri-O-

caffeoylquinic acid

derivatives

D-GalN/TNF-α-

induced cell death in

mouse hepatocytes

Significant,

concentration-

dependent

hepatoprotective

activity

[11]

3,5-dicaffeoylquinic

and chlorogenic acids

Diclofenac-induced

hepatotoxicity in

HepG2 cells

Verified anti-apoptotic

and antioxidant

properties

[12]

Antibacterial Activity
The antibacterial properties of CQAs are influenced by the position of the caffeoyl groups and

the overall lipophilicity of the molecule.

Structure-Activity Relationship:

Position of Caffeoyl Group: For diCQAs, the presence of a caffeoyl ester group at the C-5

position appears to be important for higher antibacterial activity. The intramolecular distance

between the two caffeoyl groups also plays a role.[13]

Lipophilicity: The antimicrobial activity of caffeic acid alkyl esters is directly dependent on

their lipophilicity, which affects their interaction with bacterial membranes.[14]

Quantitative Comparison of Antibacterial Activity (against Bacillus shigae):

Compound IC50 (µg/mL) Source

3,5-di-O-caffeoylquinic acid Most active [13]

4,5-di-O-caffeoylquinic acid Intermediate activity [13]

3,4-di-O-caffeoylquinic acid Least active [13]

Minimum Inhibitory Concentration (MIC) Data:
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Compound Bacteria MIC (µg/mL) Source

5′-O-caffeoylquinic

acid

Bacillus cereus,

Enterococcus faecalis
64 [15]

Caffeic acid

isopropenyl, benzyl,

and phenethyl esters

Paenibacillus larvae
125 (individually),

31.25 (in combination)
[16]

5-O-caffeoylquinic

acid

Various bacteria and

fungi
5 - 10 [17]

α-Glucosidase Inhibitory Activity
CQAs can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting

their potential in managing type 2 diabetes.

Structure-Activity Relationship:

Esterification: The esterification of caffeic acid with quinic acid to form chlorogenic acid has

been shown to reduce the inhibitory activity against α-amylase and α-glucosidase compared

to caffeic acid alone.[4]

Quantitative Comparison of α-Glucosidase Inhibitory Activity:

Compound IC50 (µg/mL) Source

Caffeic Acid 4.98 [4][5]

Chlorogenic Acid 9.24 [4][5]

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of compounds.

Materials:
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DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or ethanol

Test compounds (CQA esters)

Positive control (e.g., Ascorbic acid or Trolox)

Spectrophotometer

96-well microplate or cuvettes

Procedure:

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol

(e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

Preparation of test samples: Dissolve the CQA esters and the positive control in the same

solvent as the DPPH solution to prepare a series of concentrations.

Reaction setup: In a 96-well plate, add a specific volume of each sample dilution to the wells.

Then, add a fixed volume of the DPPH working solution to each well. A blank containing only

the solvent and a control containing the solvent and DPPH solution are also prepared.

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30

minutes).[18]

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

[19]

Calculation: The percentage of radical scavenging activity is calculated using the following

formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the

absorbance of the control and Asample is the absorbance of the test sample.

IC50 Determination: The IC50 value (the concentration of the sample that causes 50%

inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against

the sample concentrations.[18]
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Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

Male Wistar rats or Swiss albino mice

Carrageenan (1% w/v in saline)

Test compounds (CQA esters)

Positive control (e.g., Indomethacin or Ibuprofen)

Vehicle (e.g., saline)

Plethysmometer

Procedure:

Animal Grouping: Divide the animals into several groups: a control group (vehicle), a positive

control group, and test groups receiving different doses of the CQA esters.

Compound Administration: Administer the test compounds and the positive control orally or

intraperitoneally 30 to 60 minutes before the carrageenan injection.[20][21]

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of

the right hind paw of each animal.[20][22]

Measurement of Paw Volume: Measure the paw volume of each animal using a

plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g.,

1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20][23]

Calculation of Edema and Inhibition:

The degree of edema is calculated as the difference in paw volume before and after

carrageenan injection.
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The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Vc -

Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and

Vt is the average increase in paw volume in the treated group.

Signaling Pathway Diagrams
NF-κB Signaling Pathway and Inhibition by
Caffeoylquinic Acids
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is

sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like

LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation

of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the

transcription of pro-inflammatory genes. DiCQAs have been shown to inhibit this pathway by

preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[7]

[24]
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Caption: NF-κB signaling pathway and its inhibition by caffeoylquinic acids.
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Nrf2 Signaling Pathway and Activation by Caffeoylquinic
Acids
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under

normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In

the presence of oxidative stress or activators like certain CQAs, Nrf2 is released from Keap1

and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in

the promoter regions of genes encoding antioxidant and cytoprotective enzymes, such as

Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL), leading to their expression.

[25][26][27]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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